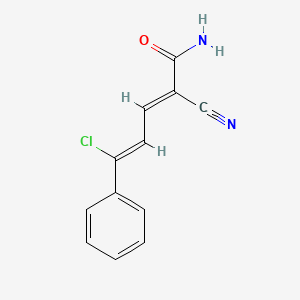![molecular formula C14H20FN B12080310 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-fluoro-3-methylphenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 4-fluoro-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents like bromine or iodine using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidin-4-one.
Reduction: Formation of this compound without any double bonds.
Substitution: Formation of 4-[2-(4-Bromo-3-methylphenyl)ethyl]piperidine.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and pain management.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. It may also inhibit certain enzymes, affecting metabolic processes within cells. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Fluorophenyl)ethyl]piperidine
- 4-[2-(3-Methylphenyl)ethyl]piperidine
- 4-[2-(4-Chloro-3-methylphenyl)ethyl]piperidine
Uniqueness
4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, while the methyl group can affect its lipophilicity and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C14H20FN |
|---|---|
Molekulargewicht |
221.31 g/mol |
IUPAC-Name |
4-[2-(4-fluoro-3-methylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H20FN/c1-11-10-13(4-5-14(11)15)3-2-12-6-8-16-9-7-12/h4-5,10,12,16H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
ZOEULKPIQXVHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCC2CCNCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)


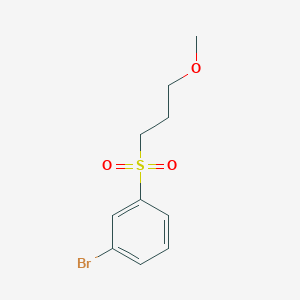

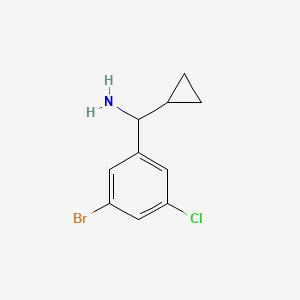
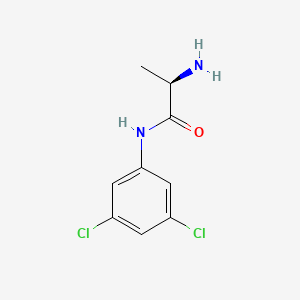
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

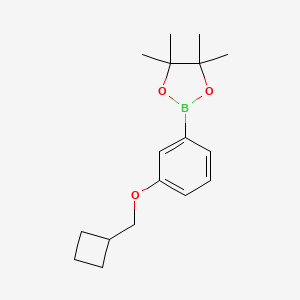

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
